molecular formula C9H9IO3 B8745038 Methyl 3-(hydroxymethyl)-5-iodobenzoate CAS No. 177734-81-5

Methyl 3-(hydroxymethyl)-5-iodobenzoate

Cat. No.: B8745038
CAS No.: 177734-81-5
M. Wt: 292.07 g/mol
InChI Key: APMFIBGELZJQQD-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-5-iodobenzoate (CAS: 105578-30-1) is an iodinated aromatic ester characterized by a hydroxymethyl (–CH₂OH) substituent at the 3-position and an iodine atom at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of radiohalogenation agents for protein labeling .

Properties

CAS No.

177734-81-5

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-5-iodobenzoate

InChI

InChI=1S/C9H9IO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3

InChI Key

APMFIBGELZJQQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)I

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₉IO₃
  • Synthesis : Produced via borane dimethyl sulfide reduction of 3-iodo-5-(methoxycarbonyl)benzoic acid in chloroform, yielding an oil (78% purity) .
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 3.87 (s, 3H, –OCH₃), 4.65 (s, 2H, –CH₂OH), 7.86–8.21 (aromatic protons) .
    • GCMS: m/z 292 (M+H)⁺ .

Comparison with Structural Analogues

Substituent Variations: Position and Functional Groups

Compound Name Substituents Key Differences Applications References
Methyl 3-hydroxy-5-iodobenzoate –OH at C3, –I at C5 Hydroxyl vs. hydroxymethyl group Intermediate for iodinated derivatives
Methyl 2-amino-5-iodobenzoate –NH₂ at C2, –I at C5 Amino group introduces nucleophilicity Pharmaceutical intermediates
Methyl 3-(hydroxymethyl)-5-nitrobenzoate –NO₂ at C5, –CH₂OH at C3 Nitro (electron-withdrawing) vs. iodine Explosives or dye synthesis
Methyl 3-(acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoate Triiodinated, acetylated amines Multiple iodine atoms for radiocontrast Medical imaging agents
Methyl 3-(hydroxymethyl)-5-methylbenzoate –CH₃ at C5, –CH₂OH at C3 Methyl (electron-donating) vs. iodine Polymer or agrochemical synthesis

Physicochemical Properties

  • Melting Points: Hydroxymethyl-containing compounds (e.g., Methyl 3-(hydroxymethyl)-5-iodobenzoate) often exist as oils, whereas amino or nitro derivatives (e.g., Methyl 2-amino-5-iodobenzoate) are solids due to hydrogen bonding .
  • LogP Values :
    • This compound: Estimated LogP ~1.4 (moderate polarity) .
    • Methyl 3-(hydroxymethyl)-5-nitrobenzoate: LogP 1.4 (similar polarity but higher reactivity) .

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